(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond and a carbon-oxygen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an aldehyde and a ketone. In this case, furan-2-carbaldehyde and acetone can be used.
Introduction of the Nitroaniline Group: The nitroaniline group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-ethoxy-2-nitroaniline with the enone backbone under basic conditions.
Final Product Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitroaniline group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but lacks the ethoxy group.
(E)-3-(4-ethoxy-2-nitroanilino)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of both the ethoxy group and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-21-11-5-6-12(13(10-11)17(19)20)16-8-7-14(18)15-4-3-9-22-15/h3-10,16H,2H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKIJFLENHGGMI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CO2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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